N-Methyl-5-nitropyridin-3-amine is an organic compound characterized by its unique structural features, including a methyl group, a nitro group, and an amino group attached to a pyridine ring. The molecular formula for this compound is , with a molecular weight of approximately 153.14 g/mol. This compound is primarily utilized as an intermediate in organic synthesis and has applications in pharmaceuticals and agrochemicals .
N-Methyl-5-nitropyridin-3-amine belongs to the class of nitropyridines, which are heterocyclic compounds containing nitrogen in the ring structure. It is classified under heterocyclic compounds with a single nitrogen atom in the ring and is particularly noted for its reactivity due to the presence of the nitro and amino functional groups .
The synthesis of N-Methyl-5-nitropyridin-3-amine can be achieved through several methods, including:
The molecular structure of N-Methyl-5-nitropyridin-3-amine features:
The canonical SMILES representation is CC1=C(C=C(C=N1)[N+](=O)[O-])N, which indicates the arrangement of atoms within the molecule .
InChI=1S/C6H7N3O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,7H2,1H3BIGJOIAURNWIEW-UHFFFAOYSA-NThese identifiers provide a standardized way to represent the compound's structure in chemical databases.
N-Methyl-5-nitropyridin-3-amine participates in various chemical reactions, including:
Reaction mechanisms often involve:
The mechanism of action for N-Methyl-5-nitropyridin-3-amine involves its interaction with biological targets, primarily through:
Key physical properties include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis .
N-Methyl-5-nitropyridin-3-amine has several scientific uses:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3